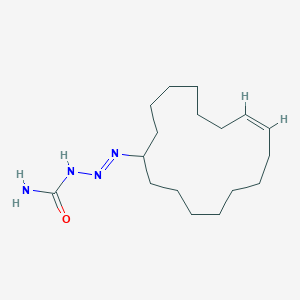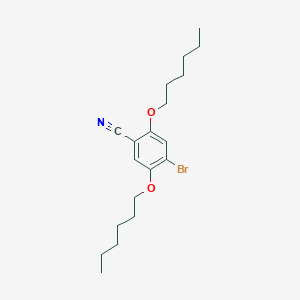![molecular formula C14H12O3S3 B296076 Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, also known as MTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies, making it a promising candidate for further development as an anti-cancer agent. However, its effects on normal cells and tissues are yet to be fully elucidated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit good stability and solubility in various solvents. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
Direcciones Futuras
There are several future directions for research on Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, including its potential applications as an anti-cancer agent, its use as a building block for the synthesis of novel organic materials, and its application in organic electronics. Further studies are also needed to fully elucidate its mechanism of action and its effects on normal cells and tissues.
Métodos De Síntesis
The synthesis of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate involves the reaction of 2-methyl-1,3-dithiole-4-carboxylic acid with 4-methoxybenzaldehyde and thioacetamide in the presence of a catalyst. The product is then purified using column chromatography to obtain this compound in high yield.
Aplicaciones Científicas De Investigación
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes.
Propiedades
Fórmula molecular |
C14H12O3S3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
methyl (2E)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C14H12O3S3/c1-16-10-5-3-9(4-6-10)11(18)7-13-19-8-12(20-13)14(15)17-2/h3-8H,1-2H3/b13-7+ |
Clave InChI |
KYOMZAZMMHCCLL-NTUHNPAUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=S)/C=C/2\SC=C(S2)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)



![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)

![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)

![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)

![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
